molecular formula C12H22O2 B14700493 7-Dodecenoic acid

7-Dodecenoic acid

Cat. No.: B14700493
M. Wt: 198.30 g/mol
InChI Key: MZNHSVOKYCWLPQ-AATRIKPKSA-N
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Description

7-Dodecenoic acid is an unsaturated fatty acid with the molecular formula C12H22O2 It is characterized by the presence of a double bond at the seventh carbon atom in the dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Dodecenoic acid can be achieved through several methods. One common approach involves the hydroperoxide lyase-catalyzed splitting of 13S-hydroperoxyoctadecadienoic acid, resulting in the formation of 12-oxo-9(Z)-dodecenoic acid . This process can be optimized by using recombinant enzymes expressed in Escherichia coli, which enhances the catalytic activity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves enzyme cascade reactions starting from vegetable oils. For example, a one-pot enzyme cascade can be developed using Pseudomonas fluorescens lipase, Glycine max lipoxygenase, and hydroperoxide lyase from Carica papaya. This method yields 12-oxo-9(Z)-dodecenoic acid, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

7-Dodecenoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bond results in the formation of dodecanoic acid.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Dodecanoic acid.

    Substitution: Esters, amides.

Scientific Research Applications

7-Dodecenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to participate in the biosynthesis of pheromones and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Dodecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its saturated counterpart, dodecanoic acid, or other unsaturated fatty acids with different double bond positions.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(E)-dodec-7-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-6H,2-4,7-11H2,1H3,(H,13,14)/b6-5+

InChI Key

MZNHSVOKYCWLPQ-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCC(=O)O

Canonical SMILES

CCCCC=CCCCCCC(=O)O

Origin of Product

United States

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